1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigations and Model Compounds
Compounds similar to "1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been used as model compounds for spectroscopic investigations, particularly in understanding the conformation, absorption, and fluorescence characteristics of dihydronicotinamides. These studies contribute to a deeper understanding of natural coenzymes like NADH and NMNH. The research by Fischer, Fleckenstein, and Hönes (1988) on dihydronicotinamides offers insights into the effective conjugation between dihydropyridine and carboxamide π-systems, revealing crucial information about their electronic properties and interaction landscapes which are essential in designing fluorescence probes and understanding enzyme mechanisms (Fischer, Fleckenstein, & Hönes, 1988).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, compounds bearing resemblance to the chemical structure of interest have been utilized in synthesizing new polyamides with specific thermal and physical properties. Research by Hsiao, Yang, and Chen (2000) on ortho-linked polyamides demonstrates the synthesis and properties of polymers derived from similar structural frameworks. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for applications in high-performance materials (Hsiao, Yang, & Chen, 2000).
Antimicrobial Applications
Structural analogs of "this compound" have been explored for their antimicrobial properties. The synthesis, characterization, and antimicrobial evaluation of compounds with a similar dihydropyridine backbone indicate potential applications in developing new antimicrobial agents. The study by Talupur, Satheesh, and Chandrasekhar (2021) is an example, where synthesized compounds were evaluated for their effectiveness against various microbial strains, highlighting the potential of such compounds in addressing antibiotic resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
The compound likely affects several biochemical pathways, given its potential broad-spectrum biological activities. For instance, it may influence the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development . The compound may also affect the degradation of tryptophan in higher plants, as seen with indole-3-acetic acid .
Result of Action
The compound’s action at the molecular and cellular level is likely to result in a range of effects, depending on the specific targets and pathways it influences. For example, if it inhibits AchE, it could affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNRECRCBUFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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